4-Acetaminophen-d3 Sulfate

説明

科学的研究の応用

Modification of Sex Hormone Sulfation : Acetaminophen modifies the sulfation of sex hormones. Its usage leads to a distinctive pattern of depletion of sulfated sex hormones across different populations. This raises concerns about its impact on hormonal homeostasis and suggests alterations in the mechanism of action of acetaminophen in pain management (Cohen et al., 2018).

Acetaminophen Metabolites in Animal Tissues : A multimatrix method has been developed to determine acetaminophen and its metabolites, including paracetamol sulfate (PS), in animal tissues. This aids in understanding the drug residues in veterinary applications (Pietruk et al., 2021).

Environmental Degradation of Acetaminophen : Amorphous Co(OH)2 nanocages have been used as a peroxymonosulfate activator for efficient degradation of acetaminophen in water, highlighting its potential for water treatment and removal of organic contaminants (Qi et al., 2020).

Variability in Acetaminophen Sulfation : There is significant interindividual variability in acetaminophen sulfation by human fetal liver, which has implications for pharmacogenetic investigations and understanding the risk of drug-induced birth defects (Adjei et al., 2008).

Macrophage Functioning in Acetaminophen Hepatotoxicity : The role of hepatic macrophages in acetaminophen hepatotoxicity has been studied, indicating that modulating macrophage activity can impact tissue injury caused by acetaminophen (Laskin et al., 1995).

Acetaminophen Metabolism in Humans : A study on acetaminophen metabolism in humans identified various metabolites, including its sulfate conjugates, providing insight into its pharmacokinetics and potential interactions with other drugs (Mrochek et al., 1974).

Removal of Acetaminophen from Contaminated Water : Research on the removal of acetaminophen from contaminated water using the UVC/S2O82− process in a cylindrical photoreactor provides insights into methods for water purification and environmental safety (Moussavi et al., 2017).

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 4-Acetaminophen-d3 Sulfate. Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Relevant Papers A paper titled “Ratios of Acetaminophen Metabolites Identify New Loci of Pharmacogenetic Relevance in a Genome-Wide Association Study” provides compelling evidence for genetic variance in acetaminophen glucuronidation and methylation by UGT2A15 and COMT, respectively .

作用機序

Target of Action

4-Acetaminophen-d3 Sulfate, a deuterium-labeled derivative of 4-Acetaminophen Sulfate , shares the same primary targets as its parent compound, Acetaminophen . Acetaminophen primarily acts on the central nervous system and interferes with pain impulses .

Mode of Action

It is believed that they inhibit the synthesis of prostaglandins in the central nervous system by blocking the enzyme cyclooxygenase . This results in a decrease in the formation of pain mediators .

Biochemical Pathways

Acetaminophen is metabolized in the liver, and to a lesser extent in the kidney and intestine . The major metabolic pathways are glucuronidation and sulfation, which convert the drug into pharmacologically inactive metabolites . A minor fraction of the drug is oxidized by cytochrome P450 enzymes, mainly CYP2E1, to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) . NAPQI is highly reactive and can bind to sulfhydryl groups .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of its parent compound, Acetaminophen . After administration, Acetaminophen is primarily metabolized in the liver. The central and peripheral volume distributions were found to be 7.87 and 8.87 L/70 kg, respectively . The estimated clearance (CL) was 0.58 L/h/70 kg .

Result of Action

The primary therapeutic effects of Acetaminophen and its derivatives are analgesia (pain relief) and antipyresis (fever reduction) . These effects are achieved through the inhibition of prostaglandin synthesis in the central nervous system, which in turn reduces pain and fever .

生化学分析

Biochemical Properties

4-Acetaminophen-d3 Sulfate interacts with various enzymes and proteins in the body. It is primarily metabolized by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1) through glucuronidation and sulfation . A small portion is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate that can bind to sulfhydryl groups .

Cellular Effects

The reactive intermediate formed from this compound can deplete liver glutathione (GSH) and modify cellular proteins . This leads to oxidative stress and mitochondrial damage . The glucuronide, sulfate, and GSH conjugates of this compound are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to a reactive metabolite by CYP2E1 and other cytochrome P450 enzymes . This metabolite can bind to sulfhydryl groups, leading to the depletion of liver glutathione (GSH) and modification of cellular proteins . This results in oxidative stress and mitochondrial damage .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the primary therapeutic effect of N-acetylcysteine (NAC), an antidote for Acetaminophen overdose, is the replenishment of glutathione (GSH), which can scavenge the reactive metabolite of Acetaminophen . Later effects include the scavenging of reactive oxygen in mitochondria and support of mitochondrial energy metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, the recommended dosage of Acetaminophen in dogs is 10–15 mg/kg, administered orally every 8 hours . Concerns about toxicity with inappropriate administration limit the use of Acetaminophen in dogs .

Metabolic Pathways

This compound is involved in several metabolic pathways. Most of the drug is eliminated by glucuronidation and sulfation, reactions catalyzed by UDP-glucuronosyltransferases (UGT1A1 and 1A6) and sulfotransferases (SULT1A1, 1A3/4, and 1E1), respectively . Some of it is converted by CYP2E1 and other cytochrome P450 enzymes to a reactive intermediate .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The glucuronide, sulfate, and GSH conjugates of this compound are excreted by transporters in the canalicular (Mrp2 and Bcrp) and basolateral (Mrp3 and Mrp4) hepatocyte membranes .

Subcellular Localization

It is known that the reactive metabolite formed from Acetaminophen can cause oxidative stress and mitochondrial damage , suggesting that it may localize to the mitochondria.

特性

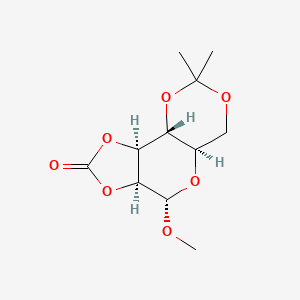

IUPAC Name |

[4-[(2,2,2-trideuterioacetyl)amino]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO5S/c1-6(10)9-7-2-4-8(5-3-7)14-15(11,12)13/h2-5H,1H3,(H,9,10)(H,11,12,13)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTYILLPRJOVFY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670070 | |

| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-78-8 | |

| Record name | 4-[(~2~H_3_)Ethanoylamino]phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

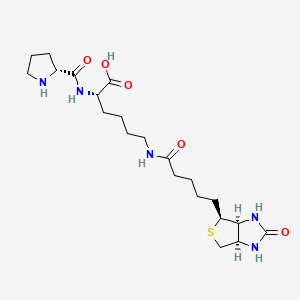

![N-(Deoxyguanosin-8-YL)-2-amino-1-methyl-D3-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561825.png)

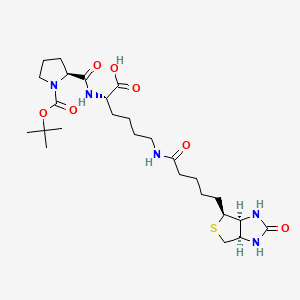

![(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561831.png)

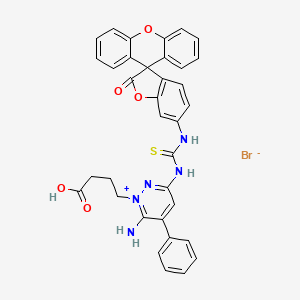

![(2S)-1-[(2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B561832.png)

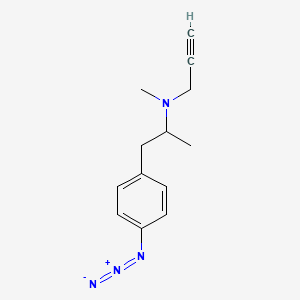

![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-(2-{(carboxymethyl)[2-({2-[(methanesulfonyl)sulfanyl]ethyl}amino)-2-oxoethyl]amino}ethyl)glycine](/img/structure/B561840.png)

![2-[(1-Benzylpiperidin-4-yl)methyl]-5,6-dimethoxyindene-1,3-dione](/img/structure/B561848.png)